molecular formula C14H14N2O4S B2999493 Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1788845-01-1

Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2999493
CAS No.: 1788845-01-1
M. Wt: 306.34
InChI Key: RSRRFNKMENJJSJ-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a unique hybrid architecture, integrating an isoxazole heterocycle and a pyrrolidine ring bearing a phenylsulfonyl group. The isoxazole scaffold is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . The specific inclusion of the (phenylsulfonyl)pyrrolidine moiety is of significant interest in modern neuroscience and neuropharmacology. Recent research into multifunctional ligands for treating complex neurological disorders highlights that structural motifs containing arylsulfone and pyrrolidine groups are highly effective in conferring nanomolar affinity for key serotonin receptors (such as 5-HT 2A , 5-HT 6 , and 5-HT 7 ) and the dopamine D 2 receptor . These targets are critically involved in regulating mood, cognition, and behavior, making compounds with this profile valuable tools for developing potential therapeutic agents for conditions like the behavioral and psychological symptoms of dementia (BPSD) . The methanone linker facilitates a specific spatial orientation between these pharmacophoric elements, which is crucial for interacting with multiple biological targets simultaneously. As such, this reagent is primarily intended for the synthesis and exploration of novel multifunctional ligands. It is aimed at researchers investigating central nervous system (CNS) disorders and seeking to develop compounds with a balanced affinity profile for dopaminergic and serotonergic receptors. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-14(13-6-8-15-20-13)16-9-7-12(10-16)21(18,19)11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRRFNKMENJJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups attached to the isoxazole ring .

Scientific Research Applications

Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is compared below with structurally related compounds from the literature.

Structural Analogues with Heterocyclic Methanones

  • Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Key Differences: Replaces the isoxazole with a pyrazole-thiophene system. Synthesis: Prepared via cyclocondensation of malononitrile with elemental sulfur in 1,4-dioxane . Activity: Demonstrates antimicrobial properties due to the thiophene-cyanide motif, unlike the sulfonylated pyrrolidine in the target compound .
  • Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Key Differences: Incorporates an ethyl carboxylate on the thiophene, increasing hydrophilicity. Synthesis: Derived from ethyl cyanoacetate instead of malononitrile, yielding a more polar derivative . Activity: Enhanced solubility compared to 7a, but reduced membrane permeability .

Sulfonamide-Containing Analogues

  • 1-Cyclohexyl-3-[2-(4-methyl-6-morpholinopyrimidin-2-yl)sulfonylethylamino]thiourea Key Differences: Features a thiourea-sulfonamide linkage and a morpholine-pyrimidine system. Activity: Reported as a kinase inhibitor due to the morpholine-pyrimidine motif, suggesting the phenylsulfonyl group in the target compound may similarly modulate kinase binding .
  • 4-[Bis(2-methylpropyl)sulfonyl]-N-[5-[[2,5-dioxopyrrolidin-1-yl]methyl]-1,3,4-oxadiazol-2-yl]benzamide

    • Key Differences : Substitutes pyrrolidine with an oxadiazole ring and uses a bis-sulfonyl group.
    • Activity : The oxadiazole enhances metabolic stability, whereas the target compound’s isoxazole may offer better bioavailability .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound 7a Compound 7b 4-[Bis-sulfonyl]benzamide
Molecular Weight ~350 g/mol (estimated) 298 g/mol 336 g/mol 465 g/mol
LogP (Predicted) 2.5–3.0 1.8 1.2 3.8
H-Bond Acceptors 6 7 8 9
H-Bond Donors 0 3 3 1
Key Functional Groups Isoxazole, phenylsulfonyl Pyrazole, thiophene, cyano Thiophene, carboxylate Oxadiazole, bis-sulfonyl

Biological Activity

Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an isoxazole moiety, which has been associated with various biological effects, including anti-inflammatory and anticancer properties. This article aims to summarize the biological activities of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Isoxazol 5 yl 3 phenylsulfonyl pyrrolidin 1 yl methanone\text{Isoxazol 5 yl 3 phenylsulfonyl pyrrolidin 1 yl methanone}

This structure includes an isoxazole ring, a pyrrolidine moiety, and a phenylsulfonyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds with similar structural features have demonstrated significant inhibition of tumor growth in various cancer models. Specific examples include:

  • In Vivo Studies : A related isoxazole compound was tested in A375 melanoma xenograft models, resulting in over 90% tumor growth inhibition at doses of 30 mg/kg/day for 20 days .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization and induce DNA damage, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Isoxazole compounds have also been investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines:

  • Cytokine Modulation : In studies involving microglial cells, isoxazole derivatives were shown to reduce the production of TNF-α and inducible nitric oxide synthase (iNOS), suggesting a role in managing neuroinflammation .

Case Studies

StudyCompoundModelResult
1Isoxazole derivativeA375 melanoma xenograft90.6% tumor growth inhibition
2Related isoxazoleC57BL lung metastasis model80.9% decrease in metastasis
3Isoxazole analogPC-3/TxR mouse model83.8% reduction in tumor growth

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives often depends on their structural characteristics:

  • Substituents on the Isoxazole Ring : Variations in substituents can significantly affect potency. For example, modifications that enhance lipophilicity tend to increase cellular uptake and bioavailability.
  • Pyrrolidine Modifications : The configuration and substituents on the pyrrolidine ring are crucial for receptor binding affinity and selectivity.

Q & A

Q. What are the established synthetic routes for Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Nucleophilic substitution : Reacting 3-(phenylsulfonyl)pyrrolidine with an isoxazole-5-carbonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C . (ii) Sulfonylation : Introducing the phenylsulfonyl group to pyrrolidine using sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base like triethylamine . Key parameters for yield optimization include maintaining low temperatures (<10°C) during acyl chloride reactions and using catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Methodological Answer : Structural confirmation requires:
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to assign protons (e.g., pyrrolidine methylene groups at δ 2.8–3.2 ppm) and carbons (e.g., carbonyl carbon at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., calculated [M+H]+^+ for C15_{15}H15_{15}N2_2O4_4S: 331.0753) .
  • Infrared Spectroscopy (IR) : Confirming sulfonyl (S=O stretching at ~1350–1150 cm1^{-1}) and carbonyl (C=O at ~1650 cm1^{-1}) groups .

Q. What are the common reactivity patterns of the phenylsulfonyl and isoxazole moieties in this compound?

  • Methodological Answer :
  • Phenylsulfonyl group : Acts as an electron-withdrawing group, stabilizing adjacent charges. It undergoes nucleophilic aromatic substitution (e.g., with amines at 80–100°C in DMF) .
  • Isoxazole ring : Participates in cycloaddition reactions (e.g., with alkynes under hypervalent iodine catalysis) and can be functionalized via electrophilic substitution at the 4-position .
  • Methanone linker : Susceptible to reduction (e.g., using NaBH4_4/CeCl3_3 to form secondary alcohol derivatives) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, given its chiral pyrrolidine center?

  • Methodological Answer : Enantiomeric purity can be attained via: (i) Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during the pyrrolidine sulfonylation step to induce asymmetry . (ii) Chiral chromatography : Separate enantiomers using a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase, monitoring optical rotation . (iii) Asymmetric hydrogenation : Apply Ru-BINAP complexes to reduce prochiral intermediates (e.g., ketones to alcohols) with >90% enantiomeric excess .

Q. What in vitro models are suitable for studying this compound’s bioactivity, and how should assays be designed?

  • Methodological Answer :
  • Enzyme inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays (10 µM compound, 1 hr incubation) .
  • Cellular toxicity : Use HT-22 neuronal cells treated with 1–100 µM compound for 24–48 hrs, assessing viability via MTT assay .
  • Mitochondrial effects : JC-1 staining to measure membrane potential changes in cancer cell lines (e.g., HeLa) .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron distribution. The phenylsulfonyl group lowers LUMO energy (-1.8 eV), enhancing electrophilicity .
  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). Key interactions include hydrogen bonds between the isoxazole oxygen and Arg120 (binding affinity: -8.2 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :
  • Meta-analysis : Compare IC50_{50} values from independent studies (e.g., conflicting kinase inhibition data) using standardized assay conditions (e.g., ATP concentration fixed at 100 µM) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing phenylsulfonyl with methylsulfonyl) to isolate contributing factors .

Methodological Challenges and Solutions

Q. How can stability issues (e.g., hydrolysis of the sulfonyl group) be mitigated during storage and experiments?

  • Methodological Answer :
  • Storage : Lyophilize the compound and store at -20°C under argon to prevent moisture absorption .
  • Buffered solutions : Use pH 7.4 phosphate buffer with 0.01% sodium azide to suppress hydrolysis during biological assays .

Q. What synthetic modifications enhance solubility for in vivo studies without compromising activity?

  • Methodological Answer :
  • PEGylation : Attach polyethylene glycol (PEG-500) to the pyrrolidine nitrogen via carbamate linkage, increasing aqueous solubility by 20-fold .
  • Salt formation : Prepare hydrochloride salts by treating the free base with HCl in ethanol, improving bioavailability .

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